molecular formula C17H16N2O4 B3985527 5-nitro-6-(3-phenoxyphenyl)-2-piperidinone

5-nitro-6-(3-phenoxyphenyl)-2-piperidinone

Cat. No. B3985527
M. Wt: 312.32 g/mol
InChI Key: YXGFMZDPQSGLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-6-(3-phenoxyphenyl)-2-piperidinone, commonly known as NPP, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. NPP belongs to the family of nitroaromatic compounds, which have been shown to exhibit various pharmacological properties such as antibacterial, antifungal, antiviral, and anticancer activities.

Mechanism of Action

The exact mechanism of action of NPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. NPP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function. NPP has also been shown to bind to the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This binding leads to an increase in the levels of dopamine, which is believed to improve mood and motivation.
Biochemical and Physiological Effects
NPP has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to improve cognitive function, mood, and motivation. NPP has also been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines.

Advantages and Limitations for Lab Experiments

NPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied in scientific research, which means that there is a large body of literature on its properties and applications. However, NPP also has some limitations for lab experiments. It is a relatively complex compound, which means that it may be difficult to synthesize and purify in large quantities. It is also a nitroaromatic compound, which means that it may exhibit certain toxicities and side effects.

Future Directions

There are several future directions for the study of NPP. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is the investigation of its potential use as an antibacterial, antifungal, antiviral, or anticancer agent. Additionally, further studies may be needed to fully understand the mechanism of action of NPP and its biochemical and physiological effects.

Scientific Research Applications

NPP has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit various pharmacological activities such as antibacterial, antifungal, antiviral, and anticancer activities. NPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

5-nitro-6-(3-phenoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-16-10-9-15(19(21)22)17(18-16)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGFMZDPQSGLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-6-(3-phenoxyphenyl)-2-piperidinone
Reactant of Route 2
5-nitro-6-(3-phenoxyphenyl)-2-piperidinone
Reactant of Route 3
5-nitro-6-(3-phenoxyphenyl)-2-piperidinone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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